alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride
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Overview
Description
alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride: is a chemical compound with the molecular formula C15H19NS·HCl and a molecular weight of 281.85 g/mol . It is a hydrochloride salt form of a substituted amine, which is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride typically involves the alkylation of 2-thenylamine with benzyl chloride and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of substituted amines on biological systems. It can be used in assays to investigate receptor binding and enzyme inhibition .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific receptors or enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Isopromethazine hydrochloride: A related compound with similar structural features but different pharmacological properties.
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride: Another compound with a similar amine structure but distinct chemical behavior.
Uniqueness: alpha-Benzyl-N-isopropyl-2-thenylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, isopropyl, and thenyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
80154-65-0 |
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Molecular Formula |
C15H20ClNS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
N-(2-phenyl-1-thiophen-2-ylethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H19NS.ClH/c1-12(2)16-14(15-9-6-10-17-15)11-13-7-4-3-5-8-13;/h3-10,12,14,16H,11H2,1-2H3;1H |
InChI Key |
APWIFYHWGKSYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CC1=CC=CC=C1)C2=CC=CS2.Cl |
Origin of Product |
United States |
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